Bispyridoxine
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Overview
Description
Bispyridoxine, also known as pyridoxine dimer, is a chemical compound with the molecular formula C16H20N2O5. It is a derivative of pyridoxine, which is a form of vitamin B6. This compound is used in various scientific research applications due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Bispyridoxine, also known as Pyridoxine, is a form of Vitamin B6. It primarily targets various biological systems within the body, playing a crucial role in maintaining their normal functioning . More specifically, it is converted to Pyridoxal 5-phosphate in the body, an important coenzyme for the synthesis of amino acids and neurotransmitters .
Mode of Action
This compound interacts with its targets by being converted into Pyridoxal 5-phosphate, which then acts as a coenzyme for various enzymatic reactions. These reactions include the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Biochemical Pathways
This compound affects a biochemical pathway known as the salvage pathway . This pathway allows organisms to interconvert different forms of Vitamin B6 according to their needs. Pyridoxal 5’-phosphate, the biologically active form of Vitamin B6, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and metabolized in the liver to its active forms, Pyridoxal phosphate and Pyridoxamine phosphate . The metabolites are then excreted in the urine . The bioavailability of this compound is influenced by these ADME properties.
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a crucial role in maintaining the biochemical homeostasis of the body . It is also essential for normal brain function as it is required for the synthesis of several neurotransmitters . Moreover, it is used medically for the treatment of Vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, environmental pH can alter the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Higher environmental temperatures can increase the rate of reaction by increasing the frequency of collisions between enzymes and substrates . Furthermore, the presence of certain molecules in the environment can serve as inhibitors and cofactors that can stop or start enzyme function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bispyridoxine typically involves the coupling of pyridoxine molecules. One common method is the condensation of pyridoxine with formaldehyde under acidic conditions, leading to the formation of the dimer. The reaction conditions often include a temperature range of 50-70°C and a pH of around 4-5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bispyridoxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridoxal derivatives.
Reduction: It can be reduced to form pyridoxamine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various pyridoxine derivatives, such as pyridoxal, pyridoxamine, and their phosphorylated forms .
Scientific Research Applications
Bispyridoxine is extensively used in scientific research due to its versatility. Some of its applications include:
Biology: Studied for its role in enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of various pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A form of vitamin B6, involved in numerous biochemical reactions.
Pyridoxal: An oxidized form of pyridoxine, acts as a coenzyme in amino acid metabolism.
Pyridoxamine: A reduced form of pyridoxine, also acts as a coenzyme in various metabolic pathways.
Uniqueness
Bispyridoxine is unique due to its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts. This dimeric form enhances its stability and allows for unique interactions with enzymes and other biological molecules .
Properties
CAS No. |
19203-56-6 |
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Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-8-15(22)11(10(5-19)4-17-8)3-14-12(6-20)13(7-21)16(23)9(2)18-14/h4,19-23H,3,5-7H2,1-2H3 |
InChI Key |
RAZATUNSMMRNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CC2=C(C(=NC=C2CO)C)O)CO)CO)O |
Synonyms |
5-Hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]-6-methyl-3,4-pyridinedimethanol; |
Origin of Product |
United States |
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